![molecular formula C23H17IN2O B3939280 6-iodo-2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3939280.png)
6-iodo-2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone
Overview
Description
6-iodo-2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known by its chemical name, IMVPQ, and is a member of the quinazolinone family of compounds.
Mechanism of Action
The mechanism of action of IMVPQ involves its ability to selectively bind to damaged DNA through the formation of hydrogen bonds and π-stacking interactions. This binding leads to a conformational change in the DNA, which results in the emission of a fluorescent signal.
Biochemical and Physiological Effects:
IMVPQ has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for the detection of DNA damage. In addition, it has been shown to have low cellular permeability, which allows for selective binding to damaged DNA without interfering with normal cellular processes.
Advantages and Limitations for Lab Experiments
One major advantage of using IMVPQ as a fluorescent probe for the detection of DNA damage is its high selectivity and sensitivity. It has been shown to be highly specific for damaged DNA and can detect even low levels of damage. However, one limitation of using IMVPQ is its low water solubility, which can make it difficult to use in aqueous environments.
Future Directions
There are numerous potential future directions for the use of IMVPQ in scientific research. One area of interest is its potential use in the development of new cancer therapies. IMVPQ has been shown to selectively bind to cancer cells, making it a potential tool for targeted drug delivery. Additionally, it may have applications in the development of new diagnostic tools for the detection of cancer and other diseases. Further research is needed to explore these potential applications and to fully understand the mechanism of action of IMVPQ.
Scientific Research Applications
IMVPQ has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research that has gained significant attention is its use as a fluorescent probe for the detection of DNA damage. IMVPQ has been shown to selectively bind to damaged DNA and emit a fluorescent signal, making it a useful tool for the detection of DNA damage in cells.
properties
IUPAC Name |
6-iodo-2-[2-(2-methylphenyl)ethenyl]-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2O/c1-16-7-5-6-8-17(16)11-14-22-25-21-13-12-18(24)15-20(21)23(27)26(22)19-9-3-2-4-10-19/h2-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRPXEAPHHDBTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2-[2-(2-methylphenyl)ethenyl]-3-phenylquinazolin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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